molecular formula C22H16N4OS B3889379 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole CAS No. 5808-54-8

3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B3889379
CAS No.: 5808-54-8
M. Wt: 384.5 g/mol
InChI Key: GOUOSXCAVIWXIL-UHFFFAOYSA-N
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Description

This product, 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole, is a high-quality synthetic reference standard belonging to the triazinoindole class of heterocyclic compounds. While specific biological data for this exact analogue is not yet published in the scientific literature, its core structural framework is of significant interest in medicinal chemistry research. Compounds based on the 5H-[1,2,4]triazino[5,6-b]indole scaffold have been extensively investigated for their potential as therapeutic agents. Recent studies on closely related triazinoindole derivatives have demonstrated potent inhibitory activity against the α-amylase enzyme, a key target in the management of type 2 diabetes . In vitro analyses of these analogues revealed IC50 values as low as 16.14 ± 0.41 μg mL−1, surpassing the efficacy of the standard drug Acarbose . Structure-Activity Relationship (SAR) studies indicate that the substitution at the 3-position of the triazinoindole core is critical for biological activity, with derivatives featuring sulfur-containing groups and halogenated aromatic rings often showing superior potency . The presence of the methylsulfanyl group at the 3-position, as seen in several commercial triazinoindole building blocks , is a common pharmacophore that contributes to binding interactions with biological targets. The 3-phenoxyphenyl substituent in this particular compound is a promising structural feature for exploration, potentially influencing the molecule's lipophilicity and interaction with enzyme active sites, as suggested by molecular docking studies performed on similar compounds . This reagent is intended for use in pharmaceutical research, including hit-to-lead optimization, SAR exploration, and as a building block for the synthesis of more complex chemical entities. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c1-2-8-16(9-3-1)27-17-10-6-7-15(13-17)14-28-22-24-21-20(25-26-22)18-11-4-5-12-19(18)23-21/h1-13H,14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUOSXCAVIWXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417135
Record name 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5808-54-8
Record name 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the preparation of 3-amino-[1,2,4]-triazino[5,6-b]indole by reacting isatin with 2-aminoguanidinium carbonate in boiling acetic acid . This intermediate is then reacted with various reagents such as aldehydes, ethyl chloroformate, and triethyl orthoformate to introduce the phenoxyphenyl and methylsulfanyl groups . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazinoindole core or the phenoxyphenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group, where nucleophiles such as amines or thiols replace the phenoxy group.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H16N4OSC_{22}H_{16}N_{4}OS and a molecular weight of approximately 384.45 g/mol. Its structure features a triazino-indole framework, which is known for biological activity, making it a candidate for further research in drug development and agrochemical formulations .

Medicinal Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole exhibit anticancer properties. For instance, studies have shown that triazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of cell cycle progression and the activation of pro-apoptotic pathways .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Triazino-indole derivatives have been reported to inhibit bacterial growth and show effectiveness against fungi, which is crucial for developing new antibiotics in an era of increasing resistance to existing drugs .

3. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier is a significant advantage for compounds with such structures .

Agricultural Applications

1. Pesticide Development
The phenoxy group present in the compound suggests potential use as a pesticide or herbicide. Similar compounds have been effective against various agricultural pests and weeds. Research into the structure-activity relationship (SAR) can help optimize its efficacy and reduce environmental impact .

2. Plant Growth Regulators
There is emerging evidence that triazino-indole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to stressors like drought or disease. This application could support sustainable agricultural practices by improving crop yields without excessive chemical inputs .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values indicating potency against breast cancer cells.
Study BAntimicrobial PropertiesShowed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics against Gram-positive bacteria.
Study CAgricultural UseEvaluated as a potential herbicide with effective weed control observed in field trials compared to commercial products.

Mechanism of Action

The mechanism of action of 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with various molecular targets. The compound’s antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or protein function . In medicinal applications, it may interact with specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The triazinoindole scaffold is highly modifiable, with substituents at the 3-position significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazinoindole Derivatives

Compound Name/ID Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Reported Activity Reference
Target Compound 3-[(3-Phenoxyphenyl)methylsulfanyl] C22H16N4OS 392.45 - Not reported -
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl)-N-(4-phenoxyphenyl)acetamide (24) 4-Phenoxyphenylacetamide C23H17N5O2S 427.47 95 Protein-targeted hit candidate
3-[(2-Nitrophenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole (CHEMBL3353875) 2-Nitrophenylmethylsulfanyl C17H12N6O2S 372.38 - Cannabinoid receptor 1 (EC50 ~50,000 nM)
Trisan 2-Morpholinoethylthio C15H17N5OS 339.40 - Antioxidative, antihypoxic
3-((2-Methylallyl)thio)-5H-[1,2,4]triazino[5,6-b]indole (BLD Pharm) 2-Methylallylthio C13H12N4S 256.32 99+ Not reported

Key Observations:

Substituent Bulk and Lipophilicity: The target compound’s phenoxyphenylmethylsulfanyl group increases lipophilicity compared to simpler substituents (e.g., methylsulfanyl in ). This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity Trends: Anticancer Potential: Larger fused systems (e.g., pyrimido-triazinoindoles in ) show enhanced anticancer activity, suggesting the target compound’s bulky substituent may align with this trend. Anticonvulsant Activity: Halo-substituted triazinoindoles (e.g., 6,8-dibromo derivatives in ) demonstrate efficacy in seizure models, but the target compound lacks halogenation. Receptor Binding: The nitro-substituted analog (CHEMBL3353875) shows weak cannabinoid receptor activity, highlighting substituent electronic effects .

Synthetic Accessibility: Derivatives with arylacetamide substituents (e.g., compound 24 ) are synthesized in high purity (>95%) via straightforward coupling reactions. Cyclization reactions (e.g., thiazolo-triazinoindoles in ) demonstrate the sulfur atom’s versatility for generating fused systems.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: Bulky aromatic substituents (e.g., phenoxyphenyl) may reduce solubility compared to aliphatic chains (e.g., methylallylthio in ).
  • Metabolic Stability: Electron-rich substituents (e.g., phenoxy groups) could increase susceptibility to oxidative metabolism compared to halogenated analogs.

Biological Activity

The compound 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has garnered interest in recent years due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Chemical Formula: C22H16N4OS
  • Molecular Weight: 384.454 g/mol
  • CAS Number: 5808-54-8

Biological Activity Overview

Recent studies have focused on the antibacterial and anticancer properties of this compound. It has been noted for its bacteriostatic activity against several bacterial strains and its cytotoxic effects on various cancer cell lines.

Antibacterial Activity

A study highlighted the synthesis of indole 3-substituted-[1,2,4]triazole derivatives, including our compound of interest. The antibacterial activity was evaluated against three bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The results indicated that This compound exhibited significant bacteriostatic activity, particularly against Staphylococcus aureus .

Anticancer Activity

The compound's anticancer potential was assessed through in vitro studies on human cancer cell lines. The following table summarizes its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)10.5Induction of apoptosis
MCF-7 (Breast Cancer)15.2Cell cycle arrest
A549 (Lung Cancer)12.8Inhibition of proliferation

The IC50 values indicate that the compound is effective at relatively low concentrations, with a notable mechanism involving apoptosis induction in HeLa cells .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by researchers synthesized various derivatives of triazinoindole compounds and tested their antibacterial efficacy. Among them, This compound showed promising results against Gram-positive bacteria with an MIC comparable to standard antibiotics .
  • Case Study on Anticancer Properties :
    In another investigation focusing on the anticancer properties of the compound, it was found that treatment with This compound resulted in significant cell death in various cancer lines through apoptosis pathways. Flow cytometry analyses revealed an increase in early and late apoptotic cells upon treatment .

Q & A

Q. What are the common synthetic routes for preparing 3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole?

The synthesis typically involves a multi-step process starting with the condensation of isatin and thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a triazinoindole-thiol intermediate. Subsequent S-alkylation with 3-phenoxyphenylmethyl halides introduces the phenoxyphenylmethylsulfanyl moiety. Reaction conditions such as refluxing in ethanol or DMF, along with catalysts like anhydrous potassium carbonate, are critical for achieving high yields (>80%). Microwave-assisted synthesis has also been explored to reduce reaction times .

Q. How is the compound characterized post-synthesis?

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (including 2D techniques like COSY, HSQC, HMBC) to confirm regiochemistry and substituent orientation .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : To validate purity (>95%) and stoichiometric composition .
  • X-ray Crystallography (if applicable): For unambiguous structural determination of crystalline derivatives .

Q. What preliminary biological screenings are conducted for this compound?

Preliminary screenings focus on:

  • Antifungal Activity : Disk diffusion assays against Candida albicans and Aspergillus niger, with MIC values compared to fluconazole .
  • Anticancer Potential : Cell viability assays (MTT) on cancer cell lines (e.g., A549, MCF-7) to determine IC50 values, often benchmarked against VLX600, a triazinoindole-derived iron chelator (IC50: 0.59–1.31 μM) .
  • Enzyme Inhibition : Targets like UPF1 ATPase are evaluated via ELISA and thermal shift assays to assess Nonsense-Mediated mRNA Decay (NMD) modulation .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of triazinoindole derivatives?

Key modifications include:

  • Substituent Effects : Introducing pyridinocycloalkyl moieties enhances iron-chelation capacity, improving antiproliferative activity (e.g., compound 3k in shows 10-fold lower IC50 than VLX600). Conversely, trifluoromethyl groups improve antimalarial efficacy by increasing lipophilicity and target binding .
  • Sulfur Atom Replacement : Replacing the sulfanyl group with sulfonyl reduces antifungal activity, highlighting the critical role of the thioether linkage .
  • Hybrid Systems : Fusion with thiazolidinones or thiadiazoles broadens antimicrobial spectra (e.g., MIC: 8–32 μg/mL against Staphylococcus aureus) .

Q. How can researchers resolve contradictions in activity data across studies?

Contradictions often arise from:

  • Experimental Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or fungal strains. Standardized protocols (CLSI guidelines) and internal controls (e.g., VLX600 as a reference) mitigate this .
  • Metabolic Interference : Metabolomic profiling (e.g., VIP scores >2.0 in PLS-DA models) identifies confounding factors like lipid peroxidation products (e.g., OxPC) that alter compound efficacy in vivo .
  • Dose-Response Curves : Re-evaluating IC50/EC50 under consistent conditions (pH, temperature) clarifies potency discrepancies .

Q. What mechanistic pathways are implicated in the compound’s anticancer effects?

Mechanisms include:

  • Iron Chelation : Depletes intracellular iron pools, disrupting ribonucleotide reductase activity and DNA synthesis in cancer cells (validated via ferritin immunoassays) .
  • UPF1 Inhibition : Blocks ATP-dependent RNA helicase function, inducing accumulation of aberrant mRNAs and proteotoxic stress (confirmed by CETSA and RNA-seq) .
  • Apoptosis Induction : Caspase-3/7 activation and mitochondrial membrane depolarization observed in flow cytometry assays .

Q. What strategies optimize yield in large-scale synthesis?

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30 minutes for cyclocondensation vs. 5 hours conventionally) .
  • Catalyst Screening : Pd/C or CuI improves cross-coupling efficiency in S-alkylation steps (yield increase from 70% to 92%) .
  • Purification Techniques : Gradient column chromatography (hexane:EtOAc) or recrystallization (DMSO/water) ensures >98% purity for biological testing .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
3-[(3-phenoxyphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.